molecular formula C7H4N2O B569717 2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI) CAS No. 123382-97-8

2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI)

Cat. No.: B569717
CAS No.: 123382-97-8
M. Wt: 132.122
InChI Key: PNPVSXRSAIINLT-UHFFFAOYSA-N
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Description

2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes nitrogen, oxygen, and carbon atoms, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo condensation reactions followed by cyclization to form the desired compound. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the fused ring system.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), acids (sulfuric acid), bases (sodium hydroxide).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI) has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which 2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby influencing biochemical processes.

Comparison with Similar Compounds

    1,3,4-Oxadiazole: Shares the oxadiazole ring but lacks the fused ring system.

    1,2,4-Triazole: Contains a similar nitrogen-rich ring but differs in the arrangement of atoms.

    Benzoxazole: Features an oxygen and nitrogen in a fused ring system but with a different structure.

Uniqueness: 2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI) is unique due to its specific arrangement of atoms and fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

123382-97-8

Molecular Formula

C7H4N2O

Molecular Weight

132.122

InChI

InChI=1S/C7H4N2O/c1-8-2-3-7-5(9(1)3)4(8)6(2)10-7/h2-3H,1H2

InChI Key

PNPVSXRSAIINLT-UHFFFAOYSA-N

SMILES

C1N2C3C4N1C5=C4OC3=C52

Synonyms

2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI)

Origin of Product

United States

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